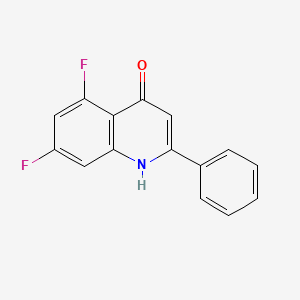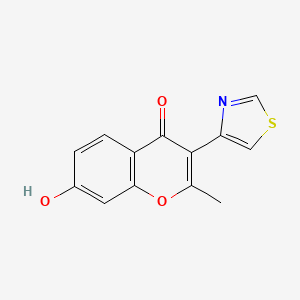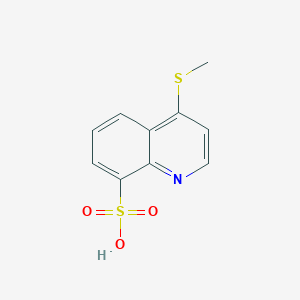
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the naphthyridine core
Méthodes De Préparation
The synthesis of 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoroaniline with 2-chloro-6-methyl-1,8-naphthyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Applications De Recherche Scientifique
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on cellular processes and pathways. It is often used as a tool compound to investigate the role of specific proteins and enzymes in disease mechanisms.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials and as a building block for the development of new chemical entities.
Mécanisme D'action
The mechanism of action of 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound used.
Comparaison Avec Des Composés Similaires
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one can be compared with other naphthyridine derivatives, such as:
2-(3-chlorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one: Similar in structure but with a chlorine atom instead of a fluorine atom, this compound may exhibit different reactivity and biological activity.
2-(3-methylphenyl)-6-methyl-1,8-naphthyridin-4(1H)-one: The presence of a methyl group instead of a fluorine atom can lead to variations in the compound’s chemical properties and interactions with biological targets.
2-(3-bromophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
194466-78-9 |
|---|---|
Formule moléculaire |
C15H11FN2O |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-6-methyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C15H11FN2O/c1-9-5-12-14(19)7-13(18-15(12)17-8-9)10-3-2-4-11(16)6-10/h2-8H,1H3,(H,17,18,19) |
Clé InChI |
AMJPGRQDFBNSON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(NC(=CC2=O)C3=CC(=CC=C3)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)






![5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11860229.png)
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11860237.png)
![3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B11860248.png)

![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)
